4-Methoxydibenzothiophene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methoxydibenzothiophene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10OS/c1-14-11-7-4-6-10-9-5-2-3-8-12(9)15-13(10)11/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XISNFPLKXUIFRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1SC3=CC=CC=C23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Optimization of 4 Methoxydibenzothiophene
Palladium-Catalyzed C-H Activation Approaches
Palladium-catalyzed C-H activation has emerged as a powerful and efficient strategy for the synthesis of complex aromatic systems, including dibenzothiophenes. nih.gov This approach offers the advantage of avoiding pre-functionalized starting materials, such as organohalides or thiols, thereby increasing atom economy and simplifying synthetic sequences. nih.govvulcanchem.com One notable method involves the palladium-catalyzed cleavage of inert C-H and C-S bonds to construct the dibenzothiophene (B1670422) core without the need for an external oxidant. rsc.org These reactions can proceed through various catalytic cycles, such as Pd(II)/Pd(0) or Pd(II)/Pd(IV), with the specific pathway often depending on the chosen ligands and reaction conditions. rsc.orgsnnu.edu.cn
Controlling regioselectivity is a critical challenge in C-H functionalization. For dibenzothiophene synthesis, the position of functionalization is influenced by both the intrinsic electronic properties of the substrate and the strategic use of directing groups or specialized catalytic systems. nih.gov In substrates with non-equivalent C-H bonds, palladium-catalyzed cyclization often proceeds at the least sterically hindered position, providing a degree of inherent regioselectivity. rsc.org
Advanced strategies have been developed to target specific C-H bonds that might otherwise be unreactive. The use of specifically designed molecular templates can achieve site selectivity by exploiting distance and geometry, overriding intrinsic electronic and steric preferences. scripps.edu For instance, while ortho-selectivity is commonly achieved using chelating directing groups that form stable five- or six-membered metallacycles, meta-selective functionalization has been accomplished using nitrile-containing templates that operate through a more complex Pd-Ag heterodimeric transition state. wikipedia.orgdmaiti.com The electronic nature of substituents also plays a crucial role; electron-donating groups like the methoxy (B1213986) group on the dibenzothiophene scaffold influence the position of subsequent electrophilic attack. thieme-connect.de
The performance of a palladium catalyst in C-H activation is profoundly influenced by ligand design. Ligands not only stabilize the metal center but also modulate its reactivity and control selectivity. rsc.orgsnnu.edu.cn While some C-H functionalization reactions proceed without external ligands, many advanced systems require an auxiliary ligand to facilitate the transformation. rsc.org
Common classes of ligands employed in these reactions include:
Phosphines and N-Heterocyclic Carbenes (NHCs): Bulky, electron-rich NHC ligands have proven effective for the C(sp²)-H arylation of various substrates. nih.gov
Mono-N-protected Amino Acids (MPAAs): Initially developed for enantioselective C-H activation, MPAA ligands accelerate the C-H cleavage step and can induce asymmetry. snnu.edu.cnscripps.edu
Bifunctional Ligands: Innovative ligand designs, such as the pyridine-pyridone (PP) ligands, can facilitate challenging transformations like C-H hydroxylation by tautomerizing between different coordination modes to accommodate different steps of the catalytic cycle. scripps.edunih.gov
The choice of ligand is intrinsically linked to the operative catalytic mechanism, whether it be a Pd(II)/Pd(0) or a Pd(II)/Pd(IV) cycle. rsc.org The rational design of ligands continues to be a primary focus for developing more efficient and selective C-H activation catalysts. snnu.edu.cn
Table 1: Overview of Ligand Types in Palladium-Catalyzed C-H Activation
| Ligand Class | Abbreviation | Key Features | Typical Application | Reference(s) |
|---|---|---|---|---|
| N-Heterocyclic Carbenes | NHC | Bulky, electron-rich | C(sp²)-H Arylation | nih.gov |
| Mono-N-protected Amino Acids | MPAA | Chiral, accelerates C-H cleavage | Enantioselective C-H Functionalization | snnu.edu.cn, scripps.edu |
| Pyridine-Pyridone | PP | Tautomeric, bifunctional | C-H Hydroxylation with O₂ | nih.gov, scripps.edu |
| Sulfoxide-Oxazoline | sox | Chiral | Enantioselective C-H Coupling | snnu.edu.cn |
Regioselective C-H Functionalization Strategies
Annulation and Cyclization Pathways
Annulation and cyclization reactions represent the most conventional and widely reported methods for constructing the dibenzothiophene framework. sioc-journal.cn These strategies typically involve the formation of the central five-membered thiophene (B33073) ring by creating key C-S and/or C-C bonds from acyclic or bicyclic precursors. sioc-journal.cn
A versatile and general method for synthesizing dibenzothiophenes involves the cyclization of α-arylsulfanyl cyclic ketones. thieme-connect.de This two-step process begins with the cyclization to form a tetrahydro- or dihydro-dibenzothiophene intermediate, which is subsequently aromatized to yield the final product. thieme-connect.de A specific application of this strategy is the Tilak Annulation, which has been used to prepare 4,6-dimethyldibenzothiophene (B75733) by coupling 2-bromo-3-methylcyclohexanone (B8553006) with 2-methylbenzenethiol, followed by annulation using polyphosphoric acid. researchgate.netresearchgate.net
Another important route is the Pschorr cyclization, which utilizes 2-(phenylsulfanyl)aniline precursors. thieme-connect.de These are converted into diazonium salts that subsequently cyclize to form the dibenzothiophene structure. thieme-connect.de Additionally, syntheses starting from suitably substituted thiophenols have been successfully employed to produce 4-methoxydibenzothiophene. researchgate.net A transition-metal-free approach involves the thiolate-initiated cyclization of 2,2′-bis(methylthio)-1,1′-biaryl derivatives, which proceeds via a concerted nucleophilic aromatic substitution (CSNAr) mechanism. organic-chemistry.org
Table 2: Key Arylsulfanyl Precursors and Cyclization Methods
| Precursor Type | Cyclization Method | Key Reagents/Conditions | Product Type | Reference(s) |
|---|---|---|---|---|
| α-Arylsulfanyl cyclic ketone | Annulation/Aromatization | Polyphosphoric Acid (PPA) | Dihydro/Tetrahydro-DBT, then DBT | thieme-connect.de, researchgate.net |
| 2-(Phenylsulfanyl)aniline | Pschorr Cyclization | Diazotization (e.g., NaNO₂, H⁺) | Substituted DBT | thieme-connect.de |
| 2,2′-Bis(methylthio)-1,1′-biaryl | CSNAr Cyclization | Thiolate anion (e.g., NaSMe) | Substituted DBT | organic-chemistry.org |
Intramolecular cyclization offers a direct path to the dibenzothiophene ring system from appropriately substituted biaryl precursors. A notable example is the ring-closing reaction of biaryl thioethers to form dibenzothiophene sulfonium (B1226848) salts, which can proceed under mild conditions. acs.orgnih.gov The mechanism involves an intramolecular electrophilic aromatic substitution (SEAr), where an electrophilic sulfur intermediate attacks the adjacent aromatic ring. acs.orgnih.gov
Other established intramolecular methods include:
Acid-mediated cyclization of biaryl sulfoxides: This approach can produce a wide range of substituted dibenzothiophenes. sioc-journal.cn
Iodine-mediated cyclization of 2-biarylyl disulfides: A transition-metal-free method where iodine promotes the oxidative cleavage of the S-S bond, followed by an intramolecular SEAr to form the C-S bond. sioc-journal.cn
Palladium-catalyzed intramolecular C-H/C-S coupling: This reaction directly forges the dibenzothiophene ring by coupling a C-H bond and a C-S bond within a biaryl sulfide (B99878) precursor. rsc.org
Photocyclization is a powerful technique for synthesizing polycyclic aromatic compounds, including complex dibenzothiophenes. thieme-connect.de The Mallory reaction, which involves the light-induced oxidative cyclization of stilbene-type precursors, is a key method in this category. lookchem.comresearchgate.net This approach has been successfully used to synthesize dinaphthothiophene (B12657038) derivatives from dinaphthyl sulfides. lookchem.com
The primary advantages of photocyclization are its ability to form complex polycyclic systems in a single step and its applicability to a variety of heteroaromatic stilbene (B7821643) analogues. academie-sciences.fr However, a significant drawback is that these reactions often must be carried out in highly dilute solutions to minimize intermolecular side reactions and obtain good yields, which can make them impractical for large-scale synthesis. thieme-connect.de
Intramolecular Cyclization Reactions for Dibenzothiophene Ring Formation
Carbon-Sulfur Bond Forming Reactions
The construction of the dibenzothiophene core, a key structural motif in this compound, relies heavily on the strategic formation of carbon-sulfur (C-S) bonds. These reactions are fundamental to building the thiophene ring fused to two benzene (B151609) rings.
The synthesis of dibenzothiophene derivatives can be achieved through reactions that introduce a sulfur atom to form the thiophene ring. These sulfur insertion reactions are a direct approach to constructing the C-S bonds that define the dibenzothiophene skeleton.
One notable method involves a palladium-catalyzed double carbon-sulfur bond formation using sodium thiosulfate (B1220275) as the sulfur source. nih.gov This approach provides an efficient pathway for creating substituted 1,4-benzothiazine derivatives, which are structurally related to dibenzothiophenes. nih.gov Another innovative, metal-free approach describes the synthesis of benzothiazine derivatives through a K2S-initiated sulfur insertion reaction with enaminones. rsc.org This reaction proceeds via an electron-catalyzed process, forming two C-S bonds under environmentally friendly conditions. rsc.org In this method, K2S serves not only as the sulfur source but also initiates the reaction by forming a trisulfur (B1217805) radical anion. rsc.org
Furthermore, sulfur dioxide can be utilized as a sulfur source in multicomponent reactions. For instance, a visible-light-induced photoredox-catalyzed reaction involving methylenecyclopropanes, cycloketone oximes, and sulfur dioxide leads to the synthesis of 2-cyanoalkylsulfonated 3,4-dihydronaphthalenes. rsc.org This process involves the insertion of sulfur dioxide following a radical-mediated dual carbon-carbon bond cleavage. rsc.org While not a direct synthesis of this compound, these examples of sulfur insertion highlight versatile strategies for C-S bond formation that are relevant to the synthesis of sulfur-containing heterocyclic compounds.
A summary of representative sulfur insertion methodologies is presented below:
| Catalyst/Initiator | Sulfur Source | Reactants | Product Type | Key Features |
| Palladium | Sodium Thiosulfate | Aryl Halides | 1,4-Benzothiazine Derivatives | Double C-S bond formation nih.gov |
| K2S | K2S | Enaminones | Benzothiazine Derivatives | Metal-free, electron-catalyzed rsc.org |
| Visible Light/Photoredox Catalyst | Sulfur Dioxide | Methylenecyclopropanes, Cycloketone Oximes | 2-Cyanoalkylsulfonated 3,4-Dihydronaphthalenes | Radical pathway, SO2 insertion rsc.org |
The synthesis and modification of dibenzothiophenes can also involve reactions where existing C-S bonds are cleaved and new ones are formed. These transformations are crucial for rearranging and functionalizing the dibenzothiophene core.
A significant advancement in this area is the development of a palladium(II)-catalyzed synthesis of dibenzothiophene derivatives that proceeds through the cleavage of both C-H and C-S bonds. researchgate.netrsc.org This catalytic method avoids the need for an external stoichiometric oxidant. researchgate.netrsc.org For example, the intramolecular cyclization of biphenyl (B1667301) thioethers can be achieved using a Pd(OAc)2 catalyst, leading to the formation of the dibenzothiophene ring system through a C-S/C-H cross-coupling reaction. researchgate.net
Transition metal-mediated C-S bond cleavage has been a subject of extensive research. acs.org Nickel complexes, for instance, have been shown to facilitate the desulfurization of dibenzothiophene (DBT) and its derivatives. acs.org While the primary outcome is often the removal of sulfur, these reactions inherently involve the cleavage of C-S bonds and provide insight into their reactivity. In some cases, the reaction of thioethers with nickel(0) complexes at room temperature leads to C-S bond cleavage products. researchgate.net
The activation and subsequent cleavage of C-S bonds are also fundamental in various organic transformations beyond the synthesis of dibenzothiophenes. For example, visible-light photoredox catalysis can be used to cleave sulfidic C-S bonds in benzylic thioethers, generating carbocations that can then form new C-C or C-N bonds. unipr.it While not directly forming a dibenzothiophene, this illustrates the principle of C-S bond cleavage to enable further molecular construction.
The following table summarizes key transformations involving C-S bond cleavage and formation:
| Catalyst/Mediator | Substrate Type | Transformation | Product |
| Palladium(II) Acetate | Biphenyl Thioethers | Intramolecular C-S/C-H Cross-Coupling | Dibenzothiophene Derivatives researchgate.net |
| Nickel(0) Complex | Thioethers (e.g., Dibenzothiophene) | C-S Bond Cleavage | [Ni(iPr2Im)2(C,S-dibenzothiophenylato)] researchgate.net |
| Visible Light/Photoredox Catalyst | Benzylic Thioethers | C-S Bond Cleavage and subsequent C-C/C-N Bond Formation | Di- and Triarylalkanes, Benzyl Amines unipr.it |
Construction via Sulfur Insertion Reactions
Methoxy Group Introduction and Derivatization
The synthesis of this compound requires the specific introduction of a methoxy group onto the dibenzothiophene scaffold. This is typically achieved through methylation of the corresponding hydroxy derivative or by other functional group interconversions.
The most direct route to introducing the methoxy group is through the methylation of 4-hydroxydibenzothiophene. This reaction involves the use of a methylating agent to convert the hydroxyl group into a methoxy ether.
Commonly used methylating agents include dimethyl sulfate (B86663), iodomethane (B122720) (methyl iodide), and dimethyl carbonate. google.comwikipedia.org The choice of reagent and reaction conditions can be crucial for achieving high yield and selectivity. For instance, dimethyl carbonate is considered a more environmentally friendly or "green" methylating agent compared to the more toxic dimethyl sulfate and methyl iodide. google.comgoogle.com
The methylation reaction is often carried out in the presence of a base, which deprotonates the hydroxyl group to form a more nucleophilic phenoxide ion. This ion then attacks the electrophilic methyl group of the methylating agent in a nucleophilic substitution reaction. wikipedia.org
A variety of methylating agents are available for such transformations:
| Methylating Agent | Common Characteristics |
| Dimethyl Sulfate | Highly effective but toxic. google.com |
| Iodomethane (Methyl Iodide) | Reactive electrophile, often used in the presence of a base. wikipedia.orgmdpi.com |
| Dimethyl Carbonate | "Green" alternative, less toxic. google.comgoogle.com |
| Methyl Triflate ("Magic Methyl") | Very powerful and reactive methylating agent. wikipedia.org |
In a broader context, the methylation of N-heterocyclic compounds has been achieved using dimethyl carbonate under pressure, resulting in high conversion rates and selectivity. google.com While the substrate is different, the principle of using dimethyl carbonate for methylation is transferable. Similarly, the methylation of hydroxyquinolines has been studied, demonstrating that S-methylation can occur first, followed by O- or N-methylation, highlighting the potential for regioselectivity challenges in more complex molecules. mdpi.com
Once the this compound molecule is synthesized, the methoxy group, or other functional groups on the aromatic rings, can be further transformed to create a variety of derivatives. These functional group interconversions (FGIs) are a cornerstone of synthetic organic chemistry, allowing for the diversification of molecular structures. solubilityofthings.comvanderbilt.edu
The methoxy group itself is generally stable. However, under harsh conditions (e.g., using strong acids like HBr or BBr3), it can be cleaved to regenerate the hydroxyl group. This demethylation would allow for the introduction of other functional groups at that position.
Other transformations on the dibenzothiophene core could include:
Electrophilic Aromatic Substitution: The aromatic rings of this compound can undergo reactions like nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation. The position of these substitutions would be directed by the existing methoxy group and the sulfur atom.
Oxidation of the Sulfur Atom: The sulfur atom in the dibenzothiophene ring can be oxidized to form a sulfoxide (B87167) or a sulfone. nih.gov These transformations alter the electronic properties and geometry of the molecule.
Lithiation and Subsequent Reaction with Electrophiles: It may be possible to deprotonate one of the aromatic protons using a strong base like n-butyllithium, creating a nucleophilic intermediate that can react with a wide range of electrophiles to introduce new substituents.
These post-synthesis modifications are essential for creating libraries of related compounds for various research applications. The ability to convert one functional group into another provides chemists with the flexibility to design and synthesize complex target molecules. solubilityofthings.comslideshare.net
Reactivity and Mechanistic Investigations of 4 Methoxydibenzothiophene
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) is a primary reaction type for aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. orgosolver.com The general mechanism proceeds in two steps: the initial attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate (arenium ion or sigma complex), followed by the removal of a proton to restore aromaticity. masterorganicchemistry.comlumenlearning.com
The presence of a substituent on the aromatic ring influences both the rate of reaction (reactivity) and the position of the incoming electrophile (regioselectivity). orgosolver.com Substituents are classified as either activating or deactivating and as ortho-, para-, or meta-directing. libretexts.org
The methoxy (B1213986) group (-OCH₃) in 4-methoxydibenzothiophene is a potent activating group and an ortho-, para-director. organicchemistrytutor.commasterorganicchemistry.com This is due to the interplay of two electronic effects:
Resonance Effect: The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the aromatic ring through resonance. This increases the electron density of the ring, particularly at the ortho and para positions, making the molecule more nucleophilic and thus more reactive towards electrophiles. organicchemistrytutor.com This resonance stabilization is a key factor in the activating nature of the methoxy group.
The directing effect of the methoxy group can be understood by examining the stability of the carbocation intermediates formed during electrophilic attack at the ortho, meta, and para positions. organicchemistrytutor.com Attack at the ortho and para positions allows for resonance structures where the positive charge is delocalized onto the oxygen atom of the methoxy group, providing significant stabilization. organicchemistrytutor.com This extra resonance contributor is not possible for meta attack, making the ortho and para intermediates more stable and their formation more favorable. organicchemistrytutor.com Consequently, electrophilic substitution occurs preferentially at the positions ortho and para to the methoxy group. In many cases, the para product is favored over the ortho product due to reduced steric hindrance. masterorganicchemistry.com
Some substitution reactions have been reported for this compound, illustrating these directing effects. acs.org
The mechanism of electrophilic aromatic substitution on this compound follows the general two-step pathway. masterorganicchemistry.com
Formation of the Sigma Complex (Arenium Ion): The π electrons of the aromatic ring of this compound attack an electrophile (E⁺). lumenlearning.com This is the rate-determining step as it disrupts the aromaticity of the ring, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.comirjet.net The positive charge in this intermediate is delocalized over several carbon atoms and the oxygen of the methoxy group (for ortho and para attack). organicchemistrytutor.comirjet.net The carbon atom where the electrophile has attached becomes sp³ hybridized. irjet.net
Deprotonation to Restore Aromaticity: In the second, faster step, a base removes a proton from the sp³ hybridized carbon atom. masterorganicchemistry.com The electrons from the C-H bond then move to regenerate the aromatic π system, resulting in the substituted product. lumenlearning.com The restoration of the highly stable aromatic ring is a strong thermodynamic driving force for this step. masterorganicchemistry.com
The stability of the intermediate sigma complex is crucial in determining the reaction's regioselectivity. For this compound, the intermediates resulting from attack at the positions ortho and para to the methoxy group are more stable due to the resonance participation of the oxygen's lone pair. organicchemistrytutor.com This leads to a lower activation energy for the formation of ortho and para products compared to the meta product.
Directing Effects and Activation by the Methoxy Moiety
Nucleophilic Substitution and Addition Reactions
Nucleophilic substitution reactions involve a nucleophile replacing a leaving group on a substrate. numberanalytics.com These reactions are fundamental in organic chemistry and can proceed through different mechanisms, such as Sₙ1 and Sₙ2. numberanalytics.comkhanacademy.org The Sₙ1 mechanism is a two-step process involving a carbocation intermediate, while the Sₙ2 mechanism is a single-step, concerted process. jimcontent.com The choice of mechanism is influenced by the substrate structure, the nucleophile, the leaving group, and the solvent. ksu.edu.salibretexts.org
While electrophilic substitutions are more common for electron-rich aromatic systems, nucleophilic aromatic substitution (NAS) can occur, particularly when strong electron-withdrawing groups are present on the ring or under specific reaction conditions. researchgate.net In the context of dibenzothiophenes, copper-catalyzed Ullmann-type reactions have been used to achieve nucleophilic amination. acs.org For instance, 4-bromodibenzothiophene (B1267965) can undergo amination to yield dibenzo[b,d]thiophen-4-amine. acs.org A proposed mechanism involves the initial coordination of the nucleophile to the copper(I) catalyst, followed by oxidative addition to the bromodibenzothiophene to form a Cu(III) intermediate. acs.org Reductive elimination then leads to the formation of the C-N bond and regeneration of the catalyst. acs.org
Oxidation Chemistry at the Sulfur Center
The sulfur atom in dibenzothiophene (B1670422) and its derivatives can be oxidized to form sulfoxides and sulfones. britannica.com This transformation alters the electronic properties of the molecule. researchgate.net
The oxidation of sulfides to sulfoxides is generally easier to achieve than the subsequent oxidation of sulfoxides to sulfones. researchgate.net A variety of oxidizing agents can be employed for this purpose, including hydrogen peroxide (H₂O₂), potassium permanganate (B83412) (KMnO₄), and meta-chloroperoxybenzoic acid (m-CPBA). britannica.comresearchgate.net The choice of oxidant and reaction conditions can allow for selective formation of either the sulfoxide (B87167) or the sulfone. organic-chemistry.org For example, this compound can be oxidized to this compound 5-dioxide (the sulfone). acs.org
Table 1: Oxidation Products of this compound
| Starting Material | Product |
| This compound | This compound 5,5-dioxide |
Sulfoxides and sulfones exhibit different reactivity compared to the parent sulfide (B99878). The sulfonyl group (-SO₂-) in sulfones is a strong electron-withdrawing group, which can influence the reactivity of the aromatic rings. Sulfoxides themselves can undergo various reactions and are valuable intermediates in organic synthesis. britannica.com For instance, sulfoxides can act as prodrugs, being converted in vivo to the corresponding sulfone, which may be the more active metabolite. nih.gov
C-S Bond Activation and Insertion Reactions
The carbon-sulfur (C-S) bonds in thiophenic compounds like dibenzothiophene are generally stable, but their activation and cleavage are crucial in processes such as hydrodesulfurization (HDS) in the petroleum industry. lehigh.edunih.gov Homogeneous transition metal complexes have been extensively studied to understand the fundamental mechanisms of C-S bond cleavage. nih.gov
Transition metals can insert into the C-S bond of dibenzothiophenes, a key step in their desulfurization. lehigh.edunih.gov The mechanism often involves initial coordination of the sulfur atom to the metal center, followed by oxidative addition of the C-S bond to the metal. lehigh.eduosti.gov Studies on various substituted dibenzothiophenes have shown that the electronic effects of substituents have a minor influence on the C-S cleavage, whereas steric hindrance at the 4- and 6-positions can significantly impact the reaction. lehigh.edu For example, 4,6-dimethyldibenzothiophene (B75733) may form an S-bound complex without undergoing C-S cleavage due to steric hindrance. lehigh.edu
Carbenoid insertion into C-H bonds is another important transformation, often catalyzed by transition metal complexes, particularly those of rhodium and copper. beilstein-journals.org This reaction allows for the direct functionalization of C-H bonds. While C-H insertion is more widely studied, the principles of metal-carbene reactivity can be relevant to understanding potential insertion reactions involving other bonds. The reactivity and selectivity of these insertion reactions are influenced by the electronic properties of the carbenoid and the steric and electronic environment of the substrate. beilstein-journals.org
Homogeneous Transition Metal-Mediated C-S Bond Scission
The cleavage of the chemically robust carbon-sulfur (C-S) bonds in dibenzothiophene derivatives is a key step in sulfur removal from fossil fuels. rsc.org Homogeneous transition metal complexes have been shown to effectively mediate this transformation under relatively mild conditions, typically through an oxidative addition mechanism where the metal center inserts into a C-S bond. rsc.orgdicp.ac.cn This process leads to the formation of stable metallacycle intermediates, often referred to as thiametallacycles, which can be isolated and characterized, thereby providing a clear picture of the bond-breaking event.
For instance, low-valent platinum and rhodium complexes are well-studied models for these reactions. The unsaturated 16-electron rhodium complex, [(C₅Me₅)Rh(PMe₃)], has been shown to react with various substituted dibenzothiophenes, resulting in the exclusive insertion of the rhodium center into one of the C-S bonds. researchgate.net Similarly, platinum(0) complexes can react with dibenzothiophene derivatives to yield stable thiaplatinacycles. researchgate.net These model reactions demonstrate that a transition metal can cleave the C–S bond, a critical step that is thought to occur on the surface of heterogeneous HDS catalysts. researchgate.net The study of these molecular analogues contributes significantly to the understanding of the mechanisms at play in industrial HDS. researchgate.net
Steric and Electronic Influences on Insertion Selectivity
In an unsymmetrically substituted molecule like this compound, the two C-S bonds are inequivalent, raising the question of which bond the metal complex will preferentially cleave. Research on substituted dibenzothiophenes has revealed that both steric and electronic factors govern this insertion selectivity. researchgate.net
For derivatives substituted at the 4-position, such as 4-methyldibenzothiophene (B47821), steric hindrance is the dominant factor. researchgate.netpsu.edu The methyl group shields the adjacent C-S bond, forcing the metal complex to insert into the more accessible, distal C-S bond. researchgate.net Given the similar steric profile of a methoxy group, it is expected that a complex like [(C₅Me₅)Rh(PMe₃)] would react with this compound to selectively cleave the C(4a)-S bond, which is remote from the substituent, rather than the sterically hindered C(4)-S bond.
This contrasts with derivatives where electronic effects are paramount. For example, with electron-withdrawing groups like trifluoromethyl at the 2-position, insertion is favored toward the substituted ring. researchgate.net Conversely, electron-donating groups at the 2-position direct insertion toward the unsubstituted ring. researchgate.net The case of 4-substituted dibenzothiophenes, however, underscores the critical role of steric hindrance in directing the regioselectivity of C-S bond activation. researchgate.net
| Substituted Dibenzothiophene | Substituent Position(s) | Nature of Substituent | Observed Insertion Selectivity | Primary Influencing Factor |
|---|---|---|---|---|
| 4-Methyldibenzothiophene | 4 | Electron-donating, Sterically hindering | Exclusive insertion into the sterically less hindered C-S bond | Steric |
| 2-Fluorodibenzothiophene | 2 | Electron-withdrawing | Major product from insertion toward the unsubstituted ring | Electronic |
| 2-Methoxydibenzothiophene | 2 | Electron-donating | Major product from insertion toward the unsubstituted ring | Electronic |
| 2-(Trifluoromethyl)dibenzothiophene | 2 | Strongly electron-withdrawing | Favored insertion toward the substituted ring | Electronic |
Hydrogenation and Reductive Transformations
While homogeneous models provide mechanistic clarity, the industrial removal of sulfur from petroleum feedstocks is accomplished through heterogeneous catalysis in a process known as hydrodesulfurization (HDS). psu.edu In this context, the reactivity of this compound is dictated by its interaction with the surface of solid catalysts, typically sulfided cobalt-molybdenum (CoMo) or nickel-molybdenum (B8610338) (NiMo) supported on alumina. psu.edunih.gov
Pathways in Hydrodesulfurization (HDS) Context
The HDS of dibenzothiophene and its derivatives generally proceeds via two principal reaction pathways: direct desulfurization (DDS) and hydrogenation (HYD). nih.govmdpi.com
Direct Desulfurization (DDS): This pathway involves the direct cleavage of the C-S bonds without prior modification of the aromatic rings. The molecule adsorbs onto the catalyst surface, and the sulfur atom is extracted as hydrogen sulfide (H₂S). iaea.org
Hydrogenation (HYD): In this pathway, one of the aromatic rings of the dibenzothiophene molecule is first saturated (hydrogenated). psu.edumdpi.com This hydrogenation of the aromatic system is then followed by the cleavage of the C-S bonds.
| Compound | Relative Reactivity (kmethylated DBT/kDBT) | Reason for Reactivity Difference |
|---|---|---|
| Dibenzothiophene (DBT) | 1.0 | Reference compound |
| 4-Methyldibenzothiophene | 0.2 | Steric shielding of the sulfur atom by the methyl group |
| 4,6-Dimethyldibenzothiophene | 0.1 | Significant steric shielding of the sulfur atom by two methyl groups |
| 3,7-Dimethyldibenzothiophene | 1.5 | Methyl groups are remote from the sulfur atom and may promote adsorption |
| 2,8-Dimethyldibenzothiophene | 2.6 | Methyl groups are remote from the sulfur atom and may weaken C-S bonds |
Catalytic Applications and Engineered Systems Involving 4 Methoxydibenzothiophene
Role as a Ligand Precursor in Transition Metal Catalysis
4-Methoxydibenzothiophene has been identified as a valuable precursor in the synthesis of specialized ligands for transition metal catalysis. The inherent chemical architecture of the molecule, featuring a sulfur atom within a rigid aromatic framework, allows for tailored modifications to create ligands that can stabilize catalytically active metal centers. vulcanchem.com These sophisticated ligands are designed to go beyond the traditional role of a spectator, actively participating in the catalytic cycle or responding to external stimuli. rsc.org
Coordination Chemistry and Metal-Sulfur Interactions
The coordination chemistry of this compound and its derivatives is centered on the interaction between its sulfur atom and various transition metals. The sulfur atom possesses lone pairs of electrons that can be donated to a metal center, forming a coordinate covalent bond. numberanalytics.com This metal-sulfur interaction is crucial for the formation and stability of catalytic complexes.
Research has shown that the sulfur atom in thiophene (B33073) derivatives, the parent class of this compound, coordinates with metals such as copper (Cu), silver (Ag), and palladium (Pd). vulcanchem.commdpi.com For instance, trinuclear copper(I) and silver(I) pyrazolates can coordinate with sulfur-containing heterocycles through intermolecular contacts. mdpi.com The nature of this interaction can vary; in some silver complexes with thiophene derivatives, the bonding is characterized by Ag...S and Ag...C contacts, suggesting a metal-π interaction. mdpi.com However, in certain copper complexes with highly acidic pyrazolate ligands, the Cu...S distances are significantly shorter, indicating a stronger coordination involving the sulfur lone pairs. mdpi.com The geometry of the ligand field and the electronic properties of the metal can influence the strength and nature of these interactions. nih.gov The lability of cobalt-sulfur (Co-S) coordination, for example, is exploited in biological systems for cofactor transfer, highlighting the unique chemical properties of metal-sulfur bonds. nih.gov
Application in Cross-Coupling and Organic Transformations
In the realm of synthetic organic chemistry, ligands derived from this compound are utilized in transition metal-catalyzed cross-coupling reactions. vulcanchem.comlookchem.com These reactions, which form new carbon-carbon or carbon-heteroatom bonds, are fundamental in the synthesis of pharmaceuticals, polymers, and fine chemicals. wikipedia.org The ligand's role is to stabilize the active catalytic species, often a palladium complex, thereby enhancing its efficiency and selectivity. vulcanchem.comwikipedia.org
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely used. wikipedia.orgscielo.org.mx The mechanism often involves the oxidative addition of a halide to a low-valent metal center, followed by transmetallation and reductive elimination to form the final product. wikipedia.org The ligands surrounding the metal center, which can be derived from precursors like this compound, influence the steric and electronic environment of the catalyst, which can in turn dictate the reaction's outcome and selectivity. nih.govnih.gov The development of multifunctional ligands that can actively participate in the reaction or respond to stimuli represents a significant advancement in catalyst design. rsc.org
Model Compound in Oxidative Desulfurization (ODS) Research
This compound serves as a key model compound in the study of oxidative desulfurization (ODS), an emerging technology aimed at removing sulfur-containing compounds from liquid fuels to meet stringent environmental regulations. mdpi.commdpi.comnih.gov ODS is considered a complementary process to traditional hydrodesulfurization (HDS), as it can effectively remove bulky thiophenic compounds that are refractory to HDS under mild operating conditions. mdpi.comacademie-sciences.fr In the ODS process, sulfur compounds are oxidized to their corresponding sulfoxides and sulfones, which are more polar and can be easily separated through extraction or adsorption. academie-sciences.frresearchgate.net
Oxidative Desulfurization Kinetics and Mechanisms
The kinetics of ODS reactions involving model sulfur compounds are often described by pseudo-first-order rate laws. scirp.orgnih.gov The reaction mechanism is generally understood as a nucleophilic attack by the electron-rich sulfur atom on an active oxygen species derived from an oxidant like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP). researchgate.nethnu.edu.cn The catalyst facilitates the formation of these highly reactive oxidizing species.
The reactivity of different sulfur compounds in ODS is influenced by the electron density on the sulfur atom. scirp.org Compounds with higher electron density on the sulfur are more susceptible to electrophilic attack by the oxidant and thus exhibit higher reaction rates. scirp.org The general mechanism involves the oxidation of the thiophenic compound first to a sulfoxide (B87167) and then to a sulfone. researchgate.net Kinetic models like the Langmuir-Hinshelwood mechanism are also used to analyze the process, especially in heterogeneous systems. hnu.edu.cn
Performance of Heterogeneous and Homogeneous Catalytic Systems
Both heterogeneous (solid catalyst, liquid reactants) and homogeneous (catalyst and reactants in the same phase) systems are employed in ODS research. hnu.edu.cncatalysis.blog
Homogeneous Catalysis: These systems often utilize transition metal complexes, polyoxometalates, or ionic liquids as catalysts. catalysis.blogresearchgate.net They can offer high activity and selectivity for specific sulfur compounds. catalysis.blog For example, a system using phosphomolybdic acid as a catalyst in an ionic liquid achieved 99.4% removal of dibenzothiophene (B1670422) (DBT). researchgate.net However, a significant drawback of homogeneous catalysts is the difficulty in separating them from the reaction products for reuse, which can lead to product contamination and increased costs. catalysis.blog
Heterogeneous Catalysis: To overcome the separation issues of homogeneous catalysts, significant research has focused on developing solid, reusable heterogeneous catalysts. academie-sciences.fr These catalysts often consist of an active metal oxide (e.g., molybdenum, tungsten, vanadium) supported on a high-surface-area material like alumina, ZSM-5, or activated carbon. mdpi.comscirp.orgscielo.org.mx Studies have shown that under similar conditions, heterogeneous catalysts can perform better than their homogeneous counterparts. hnu.edu.cn For instance, a MoOₓ/ZSM-5 catalyst demonstrated high efficiency, achieving 96.6% sulfur removal from a model oil. scirp.org The reusability of these catalysts is a key advantage; a Ca/MoO₃/Al₂O₃ catalyst maintained over 87% efficiency after eight cycles. mdpi.com
| Catalyst System | Catalyst Type | Model Sulfur Compound | Sulfur Removal Efficiency | Reference |
|---|---|---|---|---|
| Phosphomolybdic acid / [BMIM][BF4] | Homogeneous | DBT | 99.4% | researchgate.net |
| MoOₓ/ZSM-5 | Heterogeneous | Model Oil (Thiophene, DBT, 4,6-DMDBT) | 96.6% | scirp.org |
| Ca/MoO₃/Al₂O₃ | Heterogeneous | DBT | ~100% in 10 min | mdpi.com |
| Metal-free activated carbon (oxidized) | Heterogeneous | 4,6-DMDBT | 100% | rsc.org |
| Tungsten based / Al₂O₃ | Heterogeneous | DBT | ~100% | scielo.org.mx |
Comparative Reactivity in Deep Desulfurization Studies
Deep desulfurization studies often compare the oxidation reactivity of this compound (4-MDBT) with other refractory sulfur compounds like benzothiophene (B83047) (BT), dibenzothiophene (DBT), and 4,6-dimethyldibenzothiophene (B75733) (4,6-DMDBT). The relative reactivity is highly dependent on the specific catalytic system and reaction conditions.
The reactivity order is primarily dictated by the electronic properties and steric hindrance of the sulfur compounds. mdpi.comscirp.org Generally, the presence of electron-donating alkyl groups on the aromatic rings increases the electron density on the sulfur atom, making it more susceptible to oxidation. scirp.org This explains why substituted dibenzothiophenes are often more reactive than DBT itself in ODS, which is the opposite of the trend observed in HDS where these same groups cause steric hindrance. mdpi.com
| Reactivity Order | Catalytic System | Reference |
|---|---|---|
| 4,6-DMDBT > DBT > Thiophene | MoOₓ/ZSM-5 with per-formic acid | scirp.org |
| DBT > 4-MDBT > 4,6-DMDBT > BT | Anderson-type [Mo₇O₂₄]⁶⁻ catalyst with H₂O₂ | researchgate.net |
| DBT > 4,6-DMDBT > BT | Ca/MoO₃/Al₂O₃ with H₂O₂ | mdpi.com |
This comparative data is crucial for designing efficient ODS processes capable of removing the most recalcitrant sulfur molecules from fuels to produce ultra-low-sulfur diesel. mdpi.com
Photocatalytic Systems for Chemical Transformations
Photocatalytic systems represent a promising avenue for the transformation and degradation of persistent organic pollutants, including sulfur-containing aromatic compounds like this compound. These systems utilize semiconductor materials that, upon absorption of light, generate highly reactive species capable of breaking down complex organic molecules. The application of photocatalysis to dibenzothiophene (DBT) and its derivatives is of particular interest for environmental remediation and the deep desulfurization of fuels.
The foundational principle of heterogeneous photocatalysis involves the generation of electron-hole pairs in a semiconductor material, such as titanium dioxide (TiO₂), when irradiated with photons of sufficient energy. These charge carriers can then migrate to the catalyst's surface and participate in redox reactions. The holes (h⁺) are powerfully oxidizing, while the electrons (e⁻) can react with adsorbed oxygen to produce superoxide (B77818) radicals (•O₂⁻). Both holes and superoxide radicals can lead to the formation of highly reactive hydroxyl radicals (•OH), which are non-selective and can mineralize a wide range of organic compounds. mdpi.comnih.gov
Research into the photocatalytic degradation of dibenzothiophene, the parent compound of this compound, provides significant insights into the potential pathways and efficiencies of such transformations. Studies have demonstrated that TiO₂-based photocatalysts can effectively degrade DBT. researchgate.net The process generally proceeds through the oxidation of the sulfur atom to form dibenzothiophene-sulfoxide and subsequently dibenzothiophene-sulfone. These intermediates are then further degraded through the cleavage of carbon-sulfur bonds, ultimately leading to the mineralization of the compound into CO₂, H₂O, and sulfate (B86663) ions. ias.ac.in
The efficiency of these photocatalytic systems is influenced by several factors, including the nature of the photocatalyst, the presence of co-catalysts, the pH of the solution, and the use of additional oxidants like hydrogen peroxide (H₂O₂). researchgate.net For instance, modifying TiO₂ with transition metals or employing mixed oxide systems has been shown to enhance photocatalytic activity. ias.ac.in
While specific studies focusing exclusively on the photocatalytic transformation of this compound are limited, the behavior of related compounds provides a strong basis for understanding its reactivity. The methoxy (B1213986) group (-OCH₃) at the 4-position is an electron-donating group. This property is expected to increase the electron density of the aromatic system, potentially making the molecule more susceptible to initial attack by the electrophilic oxidizing species (h⁺ and •OH) generated during photocatalysis. This enhanced reactivity could lead to a faster degradation rate compared to unsubstituted dibenzothiophene. Studies on other thiophene derivatives have shown that the electronic properties of substituents significantly influence the rate of photocatalytic degradation. acs.org For example, research on the photocatalytic desulfurization of various sulfur compounds found that the efficiency of removal is related to the electron cloud density on the sulfur atom. nih.gov
Detailed Research Findings
Several studies have investigated the photocatalytic degradation of dibenzothiophene using various engineered systems. These findings are crucial for designing effective photocatalytic processes for methoxy-substituted derivatives.
A study on the photocatalytic degradation of DBT in an aqueous TiO₂ suspension found that the addition of platinum (Pt) and palladium (Pd) as co-catalysts enhanced the degradation efficiency compared to pure TiO₂. The study also demonstrated that the addition of H₂O₂ significantly increased the degradation rate, and an optimal pH of 5 was identified for maximum efficiency. The primary intermediate detected was dihydroxyl-dibenzothiophene, indicating that hydroxylation of the aromatic ring is a key step in the degradation pathway.
Another investigation focused on visible-light-induced photocatalytic degradation of DBT using a lanthanide/polyethylene glycol-modified TiO₂ (La/PEG/TiO₂) photocatalyst. researchgate.net This is particularly relevant as utilizing visible light makes the process more energy-efficient and sustainable. The study confirmed that the degradation follows the Langmuir-Hinshelwood kinetic model and was influenced by initial DBT concentration, catalyst loading, and the amount of H₂O₂. researchgate.net
The table below summarizes findings from the photocatalytic degradation of dibenzothiophene (DBT) under different conditions, which can be extrapolated to understand the potential transformation of this compound.
| Catalyst System | Light Source | Substrate | Key Findings | Reference |
| Pt-RuO₂/TiO₂ | UV Irradiation | Thiophene, Benzothiophene | Dual co-catalysts synergistically enhance photocatalytic oxidation. Complete degradation of Rhodamine B in 10 minutes. | henu.edu.cn |
| TiO₂ (Anatase) | UV Irradiation | Dibenzothiophene | Pt and Pd loading improved degradation. H₂O₂ addition increased efficiency. Maximum efficiency at pH 5. | |
| La/PEG/TiO₂ | Visible Light | Dibenzothiophene | Successful degradation under visible light. Follows Langmuir-Hinshelwood kinetics. Efficiency dependent on catalyst loading and H₂O₂. | researchgate.net |
| Ni-Co Mixed Oxides | Visible Light | Dibenzothiophene | DBT was degraded to SO₂ gas and Biphenyl (B1667301). Optimal conditions: 150 ppm DBT, 0.2 g/L catalyst, 50°C for 3 hours. | ias.ac.in |
| AgCl/PbMoO₄ | Visible Light (Mercury Lamp) | Dibenzothiophene | 97.0% desulfurization rate after 120 minutes. Removal efficiency order: DBT > 4,6-DMDBT > BT > Th. | nih.gov |
| Bi₂W₀.₅Mo₀.₅O₆ | Visible Light (LED) | Dibenzothiophene | Complete oxidation within 120 minutes. Good recyclability over five cycles. | mdpi.com |
These studies collectively indicate that engineered photocatalytic systems, particularly those utilizing modified TiO₂ or other semiconductor composites and operating under visible light, are effective for the transformation of dibenzothiophene and, by extension, its derivatives like this compound. The electron-donating nature of the methoxy group likely enhances its reactivity within these systems.
Computational and Theoretical Studies of 4 Methoxydibenzothiophene
Electronic Structure Calculations
The electronic structure of a molecule dictates its fundamental chemical and physical properties. Computational methods allow for a detailed examination of orbitals, charge distribution, and energetic landscapes.
Density Functional Theory (DFT) has become a primary computational method for studying the electronic structure of molecules, balancing computational cost with accuracy. researchgate.netnsf.gov It is used to calculate properties such as total energy, electron density, and molecular orbitals. researchgate.net DFT methods are broadly categorized into local methods, generalized gradient approximation (GGA), and hybrid functionals, which mix DFT with Hartree-Fock exchange energies. rsc.org
In the study of dibenzothiophene (B1670422) derivatives, DFT is frequently employed to understand their electronic properties, which are crucial for applications in materials science, such as in perovskite photovoltaics. rsc.orgrsc.org Theoretical studies on dibenzothiophene-based hole-transporting materials (HTMs) have utilized DFT to confirm molecular geometries and analyze electron distribution. rsc.orgrsc.org For instance, research on HTMs containing a dibenzothiophene (DBT) core and methoxy-substituted donor groups revealed that a more delocalized electron distribution leads to enhanced electronic properties. rsc.orgrsc.org
DFT calculations are essential for determining the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are key to understanding charge transport and reactivity. For related methoxy-substituted D-A-D (Donor-Acceptor-Donor) systems involving a dibenzothiophene acceptor, the introduction of methoxy (B1213986) groups was found to increase the HOMO energy level, while having a less significant effect on the LUMO energy. acs.org This tuning of the HOMO-LUMO gap influences the molecule's photophysical properties. acs.org Computational studies on dibenzothiophene azomethine complexes also use DFT to characterize frontier molecular orbital surfaces and assign charge transfer routes. researchgate.net
The reliability of DFT results depends on the chosen functional and basis set. Studies on dibenzothiophene pyrolysis have tested various basis sets, such as 6-311G++(d,p), to ensure accuracy in describing the geometry and energy of the molecule. acs.org
Table 5.1: Calculated Electronic Properties of Dibenzothiophene Derivatives
| Compound/System | Method/Basis Set | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Source(s) |
|---|---|---|---|---|---|
| DBT-1 (HTM) | DFT | -5.51 | -2.22 | 3.16 | rsc.org |
| DBT-2 (HTM) | DFT | -5.44 | -2.22 | 3.22 | rsc.org |
| 2-Methoxythiophene | DFT/B3LYP/6-311++G(d,p) | - | - | 5.37 | epstem.net |
| 4-hydroxy-3-methoxyacetophenone | DFT/B3LYP/6-31G* | - | - | - | nih.gov |
| Dibenzothiophene (for pyrolysis study) | UB3LYP/6-311G++(d,p) | - | - | - | acs.org |
Note: This table presents data for various dibenzothiophene derivatives and related compounds as direct data for 4-methoxydibenzothiophene was not available in the cited sources. "DBT-1" and "DBT-2" are complex hole-transporting materials incorporating a dibenzothiophene core and methoxy-substituted arylamines.
Ab initio quantum chemistry methods solve the electronic Schrödinger equation based on first principles, without using empirical parameters. numberanalytics.com These methods, including Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer a hierarchical approach to achieving high accuracy. numberanalytics.commdpi.com While computationally more demanding than DFT, ab initio calculations are crucial for benchmarking and for systems where DFT may not be sufficiently accurate. numberanalytics.com
These techniques are applied to predict a wide range of material properties, including electronic band structures, density of states, and phase stability. numberanalytics.comscirp.org For complex systems, such as heavy diatomic quasimolecules, specialized ab initio approaches are developed to handle relativistic effects and calculate quantum electrodynamics (QED) corrections. arxiv.org In the study of single-molecule magnets, ab initio calculations are indispensable for interpreting experimental data, such as inelastic neutron scattering spectra, and understanding the relationship between molecular geometry and magnetic properties. rsc.org
While specific ab initio studies focused solely on this compound are not prevalent in the reviewed literature, these methods provide the fundamental framework for the highly accurate calculation of its electronic structure and properties.
Density Functional Theory (DFT) Applications
Reaction Mechanism Elucidation and Transition State Analysis
Understanding the detailed pathways of chemical reactions is fundamental to controlling their outcomes. Computational chemistry provides invaluable tools for mapping reaction coordinates, identifying intermediates and transition states, and calculating activation energies.
The synthesis of the dibenzothiophene core often involves a key cyclization step. One such method is the palladium-catalyzed C-H/C-S coupling reaction to form the dibenzothiophene ring system. osaka-u.ac.jp Mechanistic studies, supported by DFT calculations, propose that this reaction can proceed via oxidative addition of the C-S bond to a palladium catalyst, followed by reductive elimination to form the new C-C bond, thus completing the central thiophene (B33073) ring. osaka-u.ac.jp Another synthetic route is the Tilak Annulation, which has been successfully used to synthesize 4-methyldibenzothiophene (B47821) and this compound from appropriately substituted thiophenols. researchgate.net Computational analysis of such cyclization reactions helps in understanding the regioselectivity, particularly when substrates have non-equivalent C-H bonds, where cyclization tends to occur at the sterically least hindered position. osaka-u.ac.jp
The activation and cleavage of the carbon-sulfur bond in dibenzothiophenes is the critical step in hydrodesulfurization (HDS), a vital process in the petroleum industry for removing sulfur from fuels. acs.org The reactivity of dibenzothiophenes in HDS is highly dependent on their substitution pattern. The presence of alkyl groups, particularly at the 4- and 6-positions, sterically hinders the direct interaction of the sulfur atom with the catalyst surface. capes.gov.br
Two primary pathways are considered for the HDS of dibenzothiophenes:
Direct Desulfurization (DDS): This pathway involves the direct cleavage of the C-S bonds without prior hydrogenation of the aromatic rings. mdpi.com
Hydrogenation (HYD): In this pathway, one or both of the benzene (B151609) rings are hydrogenated first, followed by the cleavage of the C-S bond in the resulting saturated or partially saturated intermediate. capes.gov.brmdpi.com
Computational studies, often using DFT, have been instrumental in exploring the mechanisms of these pathways. capes.gov.br For 4,6-dimethyldibenzothiophene (B75733), the methyl groups are known to strongly inhibit the DDS pathway. capes.gov.br However, on certain catalysts like Palladium, the HYD pathway is promoted by these same methyl groups. capes.gov.br The cleavage of the C-S bond itself can be mechanistically complex, with some studies proposing an oxidative addition step in metal-catalyzed reactions. osaka-u.ac.jp Research on related compounds has also shown that C-S bond activation can be achieved using various reagents, with computational calculations helping to rationalize the observed preference for C-S over other bond activations. rsc.org
The solvent in which a reaction is conducted can significantly influence its rate and mechanism by differentially stabilizing the reactants, transition states, and products. wikipedia.org This influence, known as the solvation effect, is a critical factor in reaction energetics. nih.gov
Computational models are used to predict and understand these effects. The change in the activation free energy when moving from the gas phase to a liquid phase (ΔΔG‡solv) is a key parameter. chemrxiv.org Predicting these kinetic solvent effects is crucial for designing chemical processes. rsc.org Models like the COnductor-like Screening MOdel for Real Solvents (COSMO-RS) are employed to generate large datasets of solvation energies for numerous reactions and solvents, which can then be used to train machine learning models for rapid prediction. chemrxiv.orgrsc.org
C-S Bond Activation and Cleavage Processes
Molecular Dynamics and Simulation Studies
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. stackexchange.comnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior at the atomic level, capturing processes like conformational changes, diffusion, and intermolecular interactions. nih.gov
While specific molecular dynamics studies focused exclusively on this compound are not extensively documented in publicly available literature, the principles of MD can be applied to understand its behavior in various environments. For instance, MD simulations could be employed to study:
Interactions with Catalysts: In the context of hydrodesulfurization processes, MD simulations could model the interaction of this compound with the surface of a catalyst, revealing preferred binding orientations and the dynamics of the molecule at the active site.
Solvation Effects: The behavior of this compound in different solvents could be simulated to understand solvation shell structure and its influence on the molecule's conformation and reactivity.
Aggregation Behavior: Simulations could predict how molecules of this compound interact with each other in a condensed phase, providing insight into the formation of molecular clusters or aggregates.
The general approach involves defining a force field (a set of parameters describing the potential energy of the system), placing the molecule(s) in a simulation box, and running the simulation for a sufficient length of time to observe the dynamics of interest. stackexchange.com The resulting trajectory provides data on positions, velocities, and forces, which can be analyzed to calculate thermodynamic and kinetic properties. nih.gov
Prediction of Spectroscopic Properties (Computational Spectroscopy)
Computational spectroscopy is a branch of computational chemistry that aims to predict and interpret the spectroscopic properties of molecules. wiley.comcas.cz Using quantum chemical methods, such as Density Functional Theory (DFT), it is possible to calculate theoretical spectra (e.g., IR, Raman, NMR) that can be compared with experimental data to confirm molecular structures and assign spectral features. cas.czijert.org
For a molecule like this compound, DFT calculations would typically be performed to:
Optimize the Molecular Geometry: Determine the lowest energy three-dimensional structure, including bond lengths and angles.
Calculate Vibrational Frequencies: Simulate the infrared (IR) and Raman spectra by calculating the frequencies and intensities of the normal modes of vibration. This helps in assigning specific peaks in an experimental spectrum to particular molecular motions, such as C-H stretching or bending of the aromatic rings. ijert.org
Predict NMR Chemical Shifts: Calculate the theoretical ¹H and ¹³C NMR chemical shifts, which are invaluable for structural elucidation.
Analyze Electronic Properties: Investigate the electronic structure by calculating properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is an important indicator of the molecule's chemical reactivity and electronic transition properties.
The table below illustrates the type of data that would be generated from a typical DFT calculation for this compound, based on common findings for similar aromatic compounds.
Table 1: Example of Predicted Spectroscopic and Electronic Data for this compound
| Property | Predicted Value (Example) | Description |
| Optimized Geometry | ||
| C-S Bond Length | ~1.76 Å | The length of the carbon-sulfur bonds within the thiophene ring. |
| C-O Bond Length | ~1.37 Å | The length of the bond between the aromatic ring and the methoxy oxygen. |
| Vibrational Frequencies | ||
| Aromatic C-H Stretch | 3050-3150 cm⁻¹ | Vibrations corresponding to the stretching of C-H bonds on the aromatic rings. |
| C=C Aromatic Stretch | 1400-1600 cm⁻¹ | In-plane stretching vibrations of the carbon-carbon bonds in the aromatic system. |
| C-O-C Asymmetric Stretch | ~1250 cm⁻¹ | The characteristic stretching vibration of the aryl-ether group. |
| Electronic Properties | ||
| HOMO Energy | -5.5 eV | Energy of the highest occupied molecular orbital, related to the ability to donate an electron. |
| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital, related to the ability to accept an electron. |
| HOMO-LUMO Gap | 4.3 eV | The energy difference between the HOMO and LUMO, indicating electronic excitability and stability. |
Note: The values in this table are illustrative examples based on typical computational results for methoxy-substituted aromatic sulfur heterocycles and are not from a specific published study on this compound.
Quantitative Structure-Reactivity Relationship (QSRR) Studies
Quantitative Structure-Reactivity Relationship (QSRR) studies are computational models that aim to correlate the structural or physicochemical properties of a series of compounds with their chemical reactivity. mdpi.com The fundamental principle is that the reactivity of a chemical is determined by its molecular structure. By finding a mathematical relationship between these two, the reactivity of new or untested compounds can be predicted. mdpi.com
A QSRR study for a series of substituted dibenzothiophenes, including this compound, would involve the following steps:
Dataset Assembly: A set of dibenzothiophene derivatives with known experimental reactivity data (e.g., reaction rates for hydrodesulfurization) would be compiled.
Descriptor Calculation: For each molecule in the series, a large number of numerical parameters known as "molecular descriptors" would be calculated using specialized software. These descriptors quantify various aspects of the molecular structure, such as electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and topological properties (e.g., connectivity indices).
Model Development: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical equation that links a selection of the most relevant descriptors to the observed reactivity. mdpi.com
Model Validation: The predictive power of the QSRR model is rigorously tested, often using both internal and external validation techniques to ensure it is robust and not due to chance correlation. mdpi.com
While no specific QSRR models focused on this compound were identified in the reviewed literature, this approach could be highly valuable. For example, a QSRR study could elucidate how the position and electronic nature of substituents (like the electron-donating methoxy group) influence the ease of C-S bond cleavage, a key step in removing sulfur from fossil fuels. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
